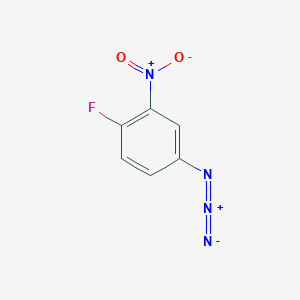

4-Fluoro-3-nitrophenyl azide

Description

Properties

IUPAC Name |

4-azido-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTBSHQJICJJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950909 | |

| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28166-06-5 | |

| Record name | 1-Fluoro-2-nitro-4-azidobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28166-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-nitrophenyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-azido-1-fluoro-2-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azido-1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-3-nitrophenyl azide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4GC2WH2NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Fluoro-3-nitrophenyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrophenyl azide (FNPA), a versatile molecule with applications in biochemical research, particularly as a photoaffinity label. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and outlines essential safety and handling procedures.

Properties of this compound

This compound is an orange, crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the azide, nitro, and fluoro functional groups contributes to its unique reactivity and utility in various chemical applications.[2]

| Property | Value | Reference |

| CAS Number | 28166-06-5 | [1] |

| Molecular Formula | C₆H₃FN₄O₂ | [3] |

| Molecular Weight | 182.11 g/mol | [1][3] |

| Appearance | Orange powder or needles | [1] |

| Melting Point | 54-56 °C | [1] |

| Synonyms | FNPA, 4-Azido-1-fluoro-2-nitrobenzene | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. Representative spectral data are summarized below.

| Spectroscopic Data | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The fluorine and nitro groups will influence the chemical shifts and coupling patterns of the aromatic protons. |

| ¹³C NMR | Aromatic carbons generally resonate between 110-160 ppm. The carbon atoms attached to the fluorine, nitro, and azide groups will exhibit distinct chemical shifts. |

| IR Spectroscopy | A strong, characteristic absorption band for the azide (-N₃) stretching vibration is expected around 2100-2150 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of the compound. |

Note: Specific spectral data including ¹H NMR, ¹³C NMR, and Mass Spectrometry (GC) for 4-Azido-1-fluoro-2-nitrobenzene are available in the SpectraBase database.[5]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then converted to the final azide product via a diazotization reaction followed by treatment with sodium azide.

Synthesis Workflow

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitroaniline

This procedure is adapted from a known method for the nitration of p-fluoroaniline.

Materials:

-

p-Fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Concentrated Ammonia solution (NH₄OH)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add p-fluoroaniline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of p-fluoroaniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture for an additional hour at 10 °C.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of concentrated ammonia solution until the product precipitates.

-

Filter the crude 4-fluoro-3-nitroaniline, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound

This is a general procedure for the conversion of an aromatic amine to an aryl azide.

Materials:

-

4-Fluoro-3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice

Procedure:

-

Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound will form.

-

Continue stirring the reaction mixture for 1-2 hours at 0-5 °C.

-

Filter the product, wash thoroughly with cold water, and dry under vacuum in the dark.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed.[3] | P264: Wash skin thoroughly after handling.[3] |

| H311: Toxic in contact with skin.[3] | P270: Do not eat, drink or smoke when using this product.[3] |

| H331: Toxic if inhaled.[3] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |

| H228: Flammable solid.[3] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

Organic azides are potentially explosive and sensitive to heat, shock, and friction. It is crucial to avoid heating the solid material and to handle it with non-metal spatulas. For disposal, it is recommended to consult and adhere to institutional and local regulations for hazardous waste.

Applications

This compound is primarily used as a photoaffinity label in biochemical and pharmacological research.[6] Upon exposure to UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the active site of an enzyme. This property allows for the identification and characterization of binding sites of ligands, drugs, and other biologically active molecules.

References

- 1. This compound - ProChem, Inc. [prochemonline.com]

- 2. CAS 1516-60-5: 4-Nitrophenyl azide | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide: A Versatile Tool for Researchers and Drug Development Professionals

An Introduction to a Powerful Photoactive Probe

4-Fluoro-3-nitrophenyl azide (FNPA) is a hetero-bifunctional, photo-activatable cross-linking agent that has carved a significant niche in the fields of biochemistry, molecular biology, and drug discovery. Its utility lies in its ability to covalently modify and cross-link biomolecules upon activation by ultraviolet (UV) light, enabling the study of molecular interactions, the identification of binding partners, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of FNPA, including its synthesis, chemical properties, and detailed protocols for its application in photoaffinity labeling and protein cross-linking.

Core Properties and Synthesis

FNPA is an orange, crystalline solid with a molecular weight of 182.11 g/mol and a melting point of 54-56 °C. It is characterized by the presence of a photoreactive azide group and a nucleophilic substitution-labile fluorine atom, both attached to a nitro-substituted benzene ring. The electron-withdrawing nitro group enhances the photoreactivity of the azide and the reactivity of the fluorine atom towards nucleophiles.

Synthesis of this compound

The synthesis of FNPA is typically achieved through a two-step diazotization reaction starting from 4-fluoro-3-nitroaniline.

Experimental Protocol: Synthesis of this compound

-

Diazotization: Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Azide Formation: In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution to the diazonium salt solution, again keeping the temperature below 5 °C. A yellow precipitate of this compound will form.

-

Stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Purification: Collect the crude product by filtration and wash it with cold water.

-

Recrystallize the crude product from petroleum ether to obtain pure, orange needles of this compound.

Diagram of the Synthesis Workflow for this compound

4-Fluoro-3-nitrophenyl azide discovery and background

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide for Researchers, Scientists, and Drug Development Professionals

Introduction and Background

This compound (FNPA), also known by its historical name 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a versatile hetero-bifunctional chemical probe first introduced in the late 1960s. It has since become a valuable tool in biochemistry, drug discovery, and materials science. FNPA belongs to the class of aryl azides, which are well-known for their ability to undergo photoactivated covalent modification of other molecules.

The core functionality of FNPA lies in its two reactive moieties: a nitrophenyl azide group and a fluoro group. The azide group is photo-activatable; upon exposure to ultraviolet (UV) light, it releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into C-H, N-H, and O-H bonds in its immediate vicinity, forming stable covalent linkages. The fluoro group, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution by primary amines and thiols. This dual reactivity allows for a two-stage functionalization, making FNPA a powerful tool for a variety of applications.

This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the life sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 28166-06-5 | [1] |

| Molecular Formula | C₆H₃FN₄O₂ | [1] |

| Molecular Weight | 182.11 g/mol | [1] |

| Appearance | Orange powder or needles | [1] |

| Melting Point | 54-56 °C | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, 4-fluoro-3-nitroaniline. The first step involves the diazotization of the aniline, followed by the substitution of the diazonium group with an azide.

Experimental Protocol: Synthesis

This protocol is adapted from the procedure described by Kumar et al. (2016).

Materials:

-

4-fluoro-3-nitroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Diazotization:

-

In a fume hood, dissolve 4-fluoro-3-nitroaniline in a minimal amount of concentrated HCl and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a color change.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide in cold distilled water.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution while stirring vigorously and maintaining the temperature at 0-5 °C. A precipitate will form.

-

Continue stirring the reaction mixture for an additional 1-2 hours at 0-5 °C.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as orange needles.

-

Dry the final product under vacuum.

-

Safety Precautions: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Discovery

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets, such as proteins and nucleic acids. FNPA is an excellent reagent for this purpose due to its ability to form a covalent bond with the target molecule upon photoactivation.

A notable application of FNPA in photoaffinity labeling is the study of monoamine oxidases (MAOs), enzymes that are important targets for antidepressant and neuroprotective drugs. A study by Chen et al. (1985) demonstrated that FNPA acts as a selective photoaffinity label for type B monoamine oxidase (MAO-B).[2]

Quantitative Data from MAO-B Labeling Study:

The inhibitory effects of FNPA on MAO-A and MAO-B were quantified in the dark, revealing competitive inhibition.

| Enzyme | Substrate | Ki (µM) |

| MAO-A | Serotonin | 3 |

| MAO-B | Phenylethylamine | 0.78 |

Data from Chen et al. (1985)[2]

Upon photoirradiation, FNPA caused irreversible inhibition of MAO-B, indicating covalent modification.

Experimental Protocol: Photoaffinity Labeling of a Target Protein

This generalized protocol is based on the principles described in the study of MAO-B by Chen et al. (1985) and general photoaffinity labeling procedures.

Materials:

-

Purified target protein in a suitable buffer (e.g., phosphate buffer)

-

This compound (FNPA) stock solution in DMSO or ethanol

-

UV lamp (e.g., 350 nm)

-

Control ligand (for competition experiments)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer for protein identification and peptide mapping

Procedure:

-

Incubation (in the dark):

-

Incubate the target protein with the desired concentration of FNPA in a suitable reaction buffer. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

As a control, set up a parallel reaction containing the target protein, FNPA, and a saturating concentration of a known ligand for the target protein. This will serve as a competition experiment to demonstrate the specificity of labeling.

-

Incubate the mixtures in the dark at an appropriate temperature (e.g., room temperature or 37 °C) for a predetermined time to allow for binding of FNPA to the target.

-

-

Photoactivation:

-

Expose the reaction mixtures to UV light at a suitable wavelength (e.g., 350 nm) for a specific duration. The optimal irradiation time and distance from the UV source should be determined empirically. Perform this step on ice to minimize heat-induced damage to the protein.

-

-

Analysis of Labeling:

-

Quench the reaction by adding a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled protein. If a radiolabeled or fluorescently tagged version of FNPA is not used, the labeling can be detected by a shift in the molecular weight of the target protein or by mass spectrometry.

-

-

Identification of Labeled Peptides:

-

Excise the protein band of interest from the gel.

-

Perform in-gel digestion of the protein with a specific protease (e.g., trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the site of covalent modification by FNPA.

-

Photoaffinity Labeling Workflow Diagram

Caption: General workflow for photoaffinity labeling of a target protein using FNPA.

Crosslinking and Bioconjugation

The dual reactivity of FNPA also makes it a useful crosslinking agent for creating bioconjugates and for surface immobilization of biomolecules. The fluoro group can first be reacted with a primary amine or thiol on a biomolecule or a functionalized surface. The resulting conjugate, now bearing a photo-activatable azide group, can then be used to covalently attach to a second molecule or surface upon UV irradiation.

Experimental Protocol: Two-Step Protein-Protein Crosslinking

This is a representative protocol for crosslinking two proteins (Protein A and Protein B) using FNPA.

Materials:

-

Protein A (containing accessible primary amines)

-

Protein B

-

This compound (FNPA)

-

Reaction buffer (e.g., phosphate or borate buffer, pH 8-9)

-

Quenching reagent (e.g., a small molecule with a primary amine like Tris or glycine)

-

Dialysis or size-exclusion chromatography equipment

-

UV lamp (e.g., 350 nm)

-

SDS-PAGE reagents and equipment

Procedure:

Step 1: Conjugation of FNPA to Protein A (in the dark)

-

Dissolve Protein A in the reaction buffer.

-

Add a molar excess of FNPA (from a stock solution in DMSO or DMF) to the Protein A solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture in the dark with gentle stirring for several hours at room temperature.

-

Quench the reaction by adding an excess of the quenching reagent to consume any unreacted FNPA.

-

Remove the excess unreacted FNPA and quenching reagent by dialysis or size-exclusion chromatography against a suitable buffer. The product of this step is Protein A conjugated to the nitrophenyl azide moiety (Protein A-NPA).

Step 2: Photo-crosslinking of Protein A-NPA to Protein B

-

Mix the purified Protein A-NPA with Protein B in a suitable buffer.

-

Irradiate the mixture with UV light (e.g., 350 nm) for a predetermined time on ice.

-

Analyze the reaction products by SDS-PAGE to identify the crosslinked Protein A-Protein B conjugate, which will have a higher molecular weight than the individual proteins.

Crosslinking Logical Relationship Diagram

Caption: Logical diagram of the two-step protein-protein crosslinking process using FNPA.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and the broader life sciences. Its dual reactivity allows for both targeted conjugation and photo-inducible covalent modification, making it suitable for a range of applications including photoaffinity labeling, crosslinking, and surface immobilization of biomolecules. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of FNPA in the laboratory. As with any reactive chemical, proper safety precautions should always be observed when handling FNPA.

References

The Versatility of 4-Fluoro-3-nitrophenyl Azide: A Technical Guide to its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA) is a versatile hetero-bifunctional crosslinking agent that has carved a niche in the fields of biochemistry, drug discovery, and materials science. Its utility stems from the presence of two key functional groups: a photoactivatable azide and a nucleophilic substitution-reactive fluorine atom. Upon photolysis, the azide group forms a highly reactive nitrene intermediate capable of forming covalent bonds with a wide range of chemical entities. This property makes FNPA an invaluable tool for photoaffinity labeling to identify and characterize protein-ligand interactions. Furthermore, the fluorine atom is susceptible to nucleophilic substitution by amine and thiol groups, enabling the straightforward conjugation of FNPA to biomolecules and surfaces. This technical guide provides an in-depth overview of the core applications of FNPA, complete with experimental protocols, quantitative data, and visual workflows to facilitate its effective use in research and development.

Core Applications

The primary applications of this compound can be broadly categorized into two main areas:

-

Photoaffinity Labeling: FNPA is widely employed as a photoaffinity labeling reagent to identify and characterize the binding sites of ligands on their target proteins. The process involves attaching FNPA to a ligand of interest, incubating the ligand-FNPA conjugate with the target protein, and then activating the azide group with UV light to form a covalent crosslink between the ligand and the protein. Subsequent analysis by techniques such as SDS-PAGE and mass spectrometry allows for the identification of the labeled protein and the specific amino acid residues at the binding site.

-

Bioconjugation and Surface Immobilization: The reactivity of the fluorine atom in FNPA allows for its use in the covalent attachment of biomolecules to other molecules or to solid surfaces. This is particularly useful for the development of biosensors, affinity chromatography matrices, and targeted drug delivery systems. Biomolecules containing primary amine groups, such as proteins and peptides, can readily displace the fluorine atom to form stable conjugates.

Quantitative Data

The following tables summarize key quantitative data related to the application of this compound in photoaffinity labeling, specifically in the study of monoamine oxidases (MAO).

| Target Enzyme | Substrate | FNPA Concentration (µM) | Inhibition Constant (Ki) (µM) | Inhibition Type | Reference |

| Monoamine Oxidase A (MAO-A) | Serotonin | 15 | 10 | Competitive (in the dark) | [1] |

| Monoamine Oxidase B (MAO-B) | Phenylethylamine | - | 0.78 | Competitive (in the dark) | [2] |

| Monoamine Oxidase B (MAO-B) | Serotonin | - | 3 | Competitive (in the dark) | [2] |

| Monoamine Oxidase B (MAO-B) | - | - | 2.8 | Competitive (in the dark) | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, 4-fluoro-3-nitroaniline.

Materials:

-

4-fluoro-3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice

-

Water

-

Filtration apparatus

-

Beakers and stirring equipment

Procedure:

-

Dissolve 4-fluoro-3-nitroaniline in a warm mixture of concentrated HCl and water.[4]

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-30 minutes. This step forms the diazonium salt.

-

In a separate beaker, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution to the diazonium salt solution. A yellow precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Collect the precipitate by filtration and wash it with cold water.

-

Dry the product under vacuum in the dark. The resulting product should be an orange powder or needles.[5]

Note: Phenyl azides can be explosive and should be handled with care. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 2: Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This protocol provides a general procedure for the photoaffinity labeling of MAO-B with FNPA.

Materials:

-

Purified MAO-B enzyme

-

This compound (FNPA)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Substrate for MAO-B (e.g., phenylethylamine) for competition experiments

-

UV lamp (e.g., 254 nm or 365 nm)

-

SDS-PAGE equipment and reagents

-

Autoradiography or phosphorimaging system (if using radiolabeled FNPA)

-

Mass spectrometer for protein identification

Procedure:

-

Incubation (in the dark):

-

Prepare a solution of purified MAO-B in phosphate buffer.

-

Add FNPA to the enzyme solution to the desired final concentration (e.g., in the micromolar range).[2][3]

-

For competition experiments, pre-incubate the enzyme with a saturating concentration of a known MAO-B substrate before adding FNPA.

-

Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes).

-

-

Photoirradiation:

-

Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice).

-

Expose the mixture to UV light at a specific wavelength (e.g., 254 nm or 365 nm) for a defined period (e.g., 1-10 minutes). The optimal irradiation time and wavelength should be determined empirically.

-

-

Quenching and Analysis:

-

After irradiation, quench any unreacted nitrene by adding a scavenger molecule (e.g., dithiothreitol).

-

Denature the protein samples by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled protein. If a radiolabeled FNPA was used, this can be done by autoradiography or phosphorimaging. For non-radiolabeled probes, the labeled protein can be identified by mass spectrometry.

-

-

Protein Identification and Mapping of the Labeling Site (Mass Spectrometry):

-

Excise the protein band corresponding to MAO-B from the SDS-PAGE gel.

-

Perform in-gel digestion of the protein (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein and to pinpoint the specific amino acid residue(s) covalently modified by FNPA.[6][7]

-

Protocol 3: Immobilization of a Protein onto a Surface

This protocol outlines a general method for the covalent immobilization of a protein onto an amine-functionalized surface using FNPA.

Materials:

-

Amine-functionalized surface (e.g., glass slide, microarray plate, or nanoparticles)

-

This compound (FNPA)

-

Anhydrous organic solvent (e.g., dimethylformamide or dioxane)

-

Protein to be immobilized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV lamp

Procedure:

-

Surface Activation with FNPA:

-

Dissolve FNPA in an anhydrous organic solvent.

-

Immerse the amine-functionalized surface in the FNPA solution and incubate at room temperature in the dark. The fluorine atom of FNPA will react with the surface amine groups.

-

After the incubation period, thoroughly wash the surface with the organic solvent and then with a suitable buffer to remove any unbound FNPA.

-

-

Protein Immobilization via Photocoupling:

-

Prepare a solution of the protein to be immobilized in a suitable buffer.

-

Apply the protein solution to the FNPA-activated surface.

-

Expose the surface to UV light to activate the azide groups on the surface, leading to the formation of nitrene intermediates that will covalently bind to the protein.

-

After irradiation, wash the surface extensively with buffer to remove any non-covalently bound protein.

-

-

Characterization:

-

Confirm the successful immobilization of the protein using appropriate analytical techniques, such as fluorescence microscopy (if the protein is fluorescently labeled), X-ray photoelectron spectroscopy (XPS), or by performing a functional assay to test the activity of the immobilized protein.

-

Visualizations

Caption: Workflow for photoaffinity labeling using FNPA.

Caption: Workflow for protein immobilization using FNPA.

Caption: Reaction mechanism of FNPA upon photoactivation.

References

- 1. Photoaffinity labeling of human placental monoamine oxidase-A by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling of beef liver monoamine oxidase-B by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 5. This compound - ProChem, Inc. [prochemonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide (FNPA)

CAS Number: 28166-06-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrophenyl azide (FNPA), also known as 1-fluoro-2-nitro-4-azidobenzene, is a versatile hetero-bifunctional chemical probe with significant applications in biochemistry and drug discovery. Its utility primarily stems from its dual reactivity: the azide group can be photochemically activated to form a highly reactive nitrene species, while the fluorine atom is susceptible to nucleophilic aromatic substitution. This guide provides a comprehensive overview of FNPA, including its chemical and physical properties, synthesis, and key applications, with a focus on its role as a photoaffinity label for elucidating protein structure and function. Detailed experimental protocols and safety considerations are also presented to facilitate its effective and safe use in the laboratory.

Chemical and Physical Properties

FNPA is an orange, crystalline solid at room temperature.[1][2][3] Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C₆H₃FN₄O₂ | [4][5] |

| Molecular Weight | 182.11 g/mol | [1][4][5] |

| Appearance | Orange powder or needles | [1][3] |

| Melting Point | 52-56 °C | [1][5][6] |

| Flash Point | >110 °C | [5][7] |

| Storage Temperature | 2-8 °C | [4][6] |

| Solubility | Soluble in organic solvents like diethyl ether. | [4] |

| Purity | Typically available at ≥90% purity. | [3][5] |

Synthesis and Purification

FNPA is commonly synthesized from 4-fluoro-3-nitroaniline via a diazotization reaction.[8] While commercially available, understanding its synthesis can be crucial for specialized applications or when custom isotopic labeling is required.

General Synthesis Workflow

The synthesis of FNPA from 4-fluoro-3-nitroaniline involves two main steps: diazotization of the aniline to form a diazonium salt, followed by reaction with an azide source, typically sodium azide, to yield the final product.

Detailed Experimental Protocol: Synthesis of FNPA

This protocol is adapted from established methods for the synthesis of aryl azides.[8]

Materials:

-

4-fluoro-3-nitroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether (b.p. 20-40 °C)

Procedure:

-

Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water by warming.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution, keeping the temperature below 5 °C. A precipitate of FNPA should form.

-

Filter the crude product and wash with cold water.

-

For purification, dissolve the crude FNPA in diethyl ether, dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

-

Recrystallize the resulting solid from petroleum ether (b.p. 20-40 °C) to obtain orange needles of pure FNPA.[4]

-

Store the purified product in a stoppered container at approximately 0 °C.[4]

Reactivity and Applications in Drug Development

FNPA's utility in research and drug development stems from its dual reactivity, making it a valuable tool for photoaffinity labeling and bioconjugation.[8][9]

Photoaffinity Labeling

Upon exposure to UV light, the azide group of FNPA is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding site of a target protein. This property makes FNPA an excellent photoaffinity label for identifying and characterizing ligand-binding sites.[10]

The general workflow for a photoaffinity labeling experiment using FNPA is depicted below.

A notable application of FNPA is in the study of monoamine oxidase (MAO) enzymes. Research has shown that FNPA can act as a selective photoaffinity label for MAO-B.[10][11] In the dark, FNPA competitively inhibits both MAO-A and MAO-B.[10] However, upon photoirradiation, it causes irreversible, photodependent inhibition of MAO-B, indicating covalent attachment.[10][11] This specificity allows for the characterization of the active site of MAO-B.[10]

Bioconjugation and Surface Immobilization

The fluorine atom on the phenyl ring of FNPA is susceptible to nucleophilic aromatic substitution by nucleophiles such as the amino groups of lysine residues in proteins.[8] This reaction can be used to conjugate FNPA to biomolecules. Furthermore, the photoreactive nitrene can be used to immobilize proteins and other biomolecules onto inert surfaces for various biochemical assays.[9]

Experimental Protocols

Protocol: Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This protocol is a generalized procedure based on published studies.[10][11]

Materials:

-

Purified MAO-B enzyme preparation

-

This compound (FNPA) stock solution (in a suitable solvent like DMSO)

-

Phosphate buffer (pH 7.4)

-

UV lamp (e.g., 254 nm or 365 nm)

-

Substrate for MAO-B (e.g., phenylethylamine)

-

Scintillation counter and appropriate reagents for activity assay

Procedure:

-

Incubation (in the dark):

-

Prepare reaction mixtures containing MAO-B in phosphate buffer.

-

Add varying concentrations of FNPA to the reaction mixtures.

-

For control experiments, include a set with a competitive inhibitor or substrate (e.g., phenylethylamine) to demonstrate protection of the active site.

-

Incubate the mixtures in the dark for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding of FNPA to the enzyme.

-

-

Photolysis:

-

Expose the reaction mixtures to UV light for a predetermined duration. The optimal wavelength and duration should be determined empirically.

-

Maintain the samples on ice during irradiation to minimize thermal denaturation.

-

Keep a control set of samples in the dark to measure inhibition without photoactivation.

-

-

Post-Photolysis Processing:

-

To remove unbound FNPA, the samples can be washed, dialyzed, or passed through a desalting column.

-

-

Enzyme Activity Assay:

-

Measure the residual MAO-B activity in both the irradiated and dark control samples by adding the substrate and quantifying product formation using a suitable method (e.g., radiometric assay).

-

Compare the activity of the irradiated samples to the dark controls to determine the extent of photodependent irreversible inhibition.

-

-

Analysis of Covalent Modification (Optional):

-

If a radiolabeled version of FNPA is used (e.g., [³H]FNPA), the covalent incorporation into MAO-B can be analyzed by SDS-PAGE and autoradiography.[11]

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Toxic: H301 (if swallowed), H311 (in contact with skin), H331 (if inhaled)[4][12]

-

Explosive Hazard: Heating may cause an explosion (H240).[12] Azide compounds are potentially explosive and sensitive to shock, friction, and heat.[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][12] Use explosion-proof electrical and lighting equipment.[4][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][12]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[4][12] Avoid breathing dust/fumes.[12] Do not eat, drink, or smoke when using this product.[4][12] Ground and bond container and receiving equipment.[4][12]

-

Storage: Store locked up in a well-ventilated place.[4] Keep the container tightly closed and store at 2-8 °C.[4][6]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its ability to act as a photoaffinity label has been instrumental in characterizing the active sites of enzymes like MAO-B. While its synthesis is straightforward, its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties and employing the detailed experimental guidelines provided in this guide, researchers can effectively harness the capabilities of FNPA to advance their scientific investigations. The strategic incorporation of fluorine in such probes also aligns with the growing importance of fluorinated compounds in modern drug discovery, which can enhance properties like metabolic stability and membrane permeability.[13][14][15]

References

- 1. This compound - ProChem, Inc. [prochemonline.com]

- 2. CAS 28166-06-5: 1-Fluoro-2-nitro-4-azidobenzene [cymitquimica.com]

- 3. This compound | FNPA | C6H3FN4O2 - Ereztech [ereztech.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS#:28166-06-5 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 28166-06-5 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling of beef liver monoamine oxidase-B by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenyl azide (FNPA) is a hetero-bifunctional chemical probe of significant interest in chemical biology and drug discovery. Its utility primarily stems from its application as a photoaffinity label, a powerful technique to identify and characterize the binding sites of ligands on their biological targets. This guide provides a comprehensive overview of the physical and chemical properties of FNPA, detailed experimental protocols for its synthesis and use, and an exploration of its applications in elucidating biological interactions.

Core Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃FN₄O₂ | [2] |

| Molecular Weight | 182.11 g/mol | [1][2] |

| Appearance | Orange powder or needles | [1][2] |

| Melting Point | 54-56 °C | [1][3] |

| CAS Number | 28166-06-5 | [1] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization reaction starting from 4-fluoro-3-nitroaniline. The following protocol outlines a general procedure for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoro-3-nitroaniline[4]

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Petroleum ether (low boiling point fraction)

Procedure:

-

Diazotization:

-

In a fume hood, dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Gentle warming may be required to facilitate dissolution.[]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for approximately 30 minutes at this temperature to ensure complete formation of the diazonium salt.[4]

-

-

Azidation:

-

In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution dropwise to the freshly prepared diazonium salt solution. A yellow precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Collect the crude product by vacuum filtration and wash it with cold deionized water.

-

For purification, dissolve the crude azide in a suitable organic solvent like diethyl ether.[2]

-

Dry the organic solution over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[2]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from a solvent such as petroleum ether to obtain pure, orange, needle-like crystals of this compound.[2]

-

Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and heat. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Photochemistry

The chemical utility of this compound is centered around the reactivity of its azide functional group, particularly upon exposure to ultraviolet (UV) light.

Photochemical Decomposition and Nitrene Formation

Upon irradiation with UV light, typically around 350 nm, the azide group of FNPA undergoes photolysis, losing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[2][6] This nitrene exists in a singlet state, which is electron-deficient and highly electrophilic.

The highly reactive singlet nitrene can undergo several reactions, including:

-

C-H Insertion: The nitrene can insert into carbon-hydrogen bonds of nearby molecules, forming a stable covalent bond. This is a key reaction in photoaffinity labeling, as it allows for the covalent attachment of the probe to its target protein.

-

Nucleophilic Attack: The electrophilic nitrene can be attacked by nucleophilic residues on a protein, such as the thiol group of cysteine.

-

Rearrangement: In the absence of a suitable reaction partner, the nitrene can undergo intramolecular rearrangement.

Caption: Photochemical activation of FNPA and subsequent reactions.

Application in Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling, a technique used to identify and map the binding sites of ligands on their biological targets, such as proteins and nucleic acids.

Principle of Photoaffinity Labeling

The principle of photoaffinity labeling involves three key steps:

-

Binding: The photoaffinity probe, in this case, a molecule containing the this compound moiety, is designed to bind reversibly to the active site or a specific binding pocket of the target biomolecule.

-

Photolysis: Upon irradiation with UV light, the azide group is converted into the highly reactive nitrene.

-

Covalent Crosslinking: The generated nitrene rapidly reacts with nearby amino acid residues within the binding site, forming a stable covalent bond and permanently labeling the target.

Subsequent analysis, often involving enzymatic digestion and mass spectrometry, can then be used to identify the specific amino acid residues that have been modified, thereby mapping the ligand-binding site.

Experimental Protocol: Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This compound has been successfully used as a selective photoaffinity label for monoamine oxidase B (MAO-B), an important enzyme in neuroscience and a target for various drugs.[7][8] The following is a generalized protocol based on published studies.

Materials:

-

Purified Monoamine Oxidase B (MAO-B)

-

This compound (FNPA)

-

Assay Buffer (e.g., phosphate buffer at a physiological pH)

-

UV lamp (emitting at or near 350 nm)

-

Quenching solution (e.g., a solution containing a thiol like dithiothreitol)

-

Reagents for SDS-PAGE and subsequent analysis (e.g., mass spectrometry)

Procedure:

-

Incubation:

-

Incubate the purified MAO-B with a specific concentration of FNPA in the assay buffer in the dark. The concentration of FNPA and the incubation time should be optimized to allow for reversible binding to the active site.[7]

-

-

Photoirradiation:

-

Expose the incubation mixture to UV light for a defined period. The duration and intensity of the UV irradiation need to be carefully controlled to ensure efficient nitrene formation without causing significant protein damage.

-

-

Quenching:

-

After irradiation, add a quenching solution to react with any unreacted nitrene intermediates.

-

-

Analysis:

-

Analyze the reaction mixture using SDS-PAGE to confirm the covalent labeling of MAO-B. A shift in the molecular weight or the use of a radiolabeled or tagged FNPA can facilitate detection.

-

To identify the labeled peptide fragments and specific amino acid residues, the labeled protein is typically subjected to enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.[9]

-

Caption: General workflow for a photoaffinity labeling experiment.

Applications in Drug Development

The ability of this compound to covalently label binding sites makes it a valuable tool in drug discovery and development.

-

Target Identification and Validation: For novel drug candidates with a known phenotype but an unknown molecular target, a derivative containing the FNPA moiety can be synthesized. This photoaffinity probe can then be used to identify the target protein(s) in a complex biological sample.

-

Binding Site Characterization: Once a target is known, FNPA-based probes can be used to precisely map the drug's binding site. This structural information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

-

Elucidation of Off-Target Effects: Photoaffinity labeling can also be employed to identify unintended binding partners of a drug candidate, helping to predict and understand potential off-target effects and toxicity.

While specific signaling pathways elucidated solely by the use of this compound are not extensively detailed in the available literature, its application in identifying the binding sites on key enzymes like MAO-B provides critical information for understanding how drugs that target this enzyme modulate neurotransmitter signaling pathways.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its well-defined photochemical properties, coupled with its utility in photoaffinity labeling, provide a robust method for identifying and characterizing ligand-protein interactions. The detailed protocols and information presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to a deeper understanding of biological processes and the development of novel therapeutics.

References

- 1. This compound - ProChem, Inc. [prochemonline.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | FNPA | C6H3FN4O2 - Ereztech [ereztech.com]

- 4. 4-Fluoro-3-nitroaniline 97 364-76-1 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 67312-96-3 [amp.chemicalbook.com]

- 9. Photoaffinity labeling of beef liver monoamine oxidase-B by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-Fluoro-3-nitrophenyl Azide: Properties, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-3-nitrophenyl azide (FNPA), a versatile photoaffinity labeling reagent. The document details its chemical and physical properties, stability profile, synthesis and purification protocols, and its primary application in the study of biomolecules.

Core Properties and Data

This compound is an orange, needle-like solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃FN₄O₂ | [3] |

| Molecular Weight | 182.11 g/mol | [2][3] |

| Melting Point | 52-56 °C | [2][4] |

| Appearance | Orange powder or needles | [2] |

| CAS Number | 28166-06-5 | [2] |

Stability and Handling

This compound is a high-energy molecule that requires careful handling due to its inherent instability.

Photolytic Stability: The azide is intentionally designed to be light-sensitive for its application in photoaffinity labeling.[7] Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently bond to nearby molecules.[4] This photoreactivity necessitates that the compound be stored in the dark to prevent degradation.[4]

Chemical Stability and Incompatibilities: this compound is sensitive to air and moisture.[5] It is incompatible with strong acids, bases, and oxidizing agents. Contact with metals should be avoided as this can lead to the formation of shock-sensitive metal azides.

Storage and Handling Precautions:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][3]

-

Keep in a tightly sealed, light-resistant container.[4]

-

Ground and bond container and receiving equipment to prevent static discharge.[1]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Avoid inhalation, ingestion, and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

-

Handle in a chemical fume hood.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 4-fluoro-3-nitroaniline followed by reaction with sodium azide. A representative protocol is as follows:

-

Diazotization: Dissolve 4-fluoro-3-nitroaniline in a solution of hydrochloric acid and water at 0-5°C.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature.

-

Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

-

Azidation: Slowly add a chilled aqueous solution of sodium azide to the diazonium salt solution, again maintaining a temperature below 5°C.

-

Allow the reaction to proceed with stirring as the mixture gradually warms to room temperature.

-

Work-up: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization. A typical procedure involves:

-

Dissolving the crude product in a minimal amount of a suitable hot solvent, such as diethyl ether.

-

Drying the solution over a drying agent like magnesium sulfate.

-

Filtering the solution to remove the drying agent.

-

Evaporating the solvent and recrystallizing the residue from a non-polar solvent like petroleum ether (boiling range 20-40°C) to obtain orange needles.[3]

-

The purified product should be stored in a stoppered container at approximately 0°C.[3]

Application in Photoaffinity Labeling of Monoamine Oxidase B (MAO-B)

This compound is a well-established photoaffinity label for the enzyme monoamine oxidase B.[7] In the dark, it acts as a competitive inhibitor of the enzyme.[7] Upon photolysis, it forms an irreversible covalent bond with the enzyme, allowing for the identification and characterization of the active site.[7][8]

Experimental Workflow for Photoaffinity Labeling

The following diagram outlines the typical workflow for using this compound in the photoaffinity labeling of MAO-B.

Caption: Experimental workflow for photoaffinity labeling of MAO-B.

Signaling Pathway of Photoactivation and Covalent Binding

The mechanism of action for this compound as a photoaffinity label involves the light-induced generation of a highly reactive nitrene species.

Caption: Photoactivation and covalent binding of FNPA to MAO-B.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound - ProChem, Inc. [prochemonline.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:28166-06-5 | Chemsrc [chemsrc.com]

- 6. CAS 1516-60-5: 4-Nitrophenyl azide | CymitQuimica [cymitquimica.com]

- 7. This compound, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoaffinity labeling of beef liver monoamine oxidase-B by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-nitrophenyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrophenyl azide (FNAB), also known as 1-fluoro-2-nitro-4-azidobenzene, is a versatile heterobifunctional crosslinking agent with significant applications in chemical biology and materials science. Its unique combination of a photoactivatable aryl azide and a nucleophilic aromatic substitution-susceptible fluoro group makes it a powerful tool for covalent modification of a wide range of molecules and surfaces. This technical guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of FNAB, with a focus on its applications in bioconjugation and photoaffinity labeling. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to enable researchers to effectively utilize this valuable chemical probe.

Introduction

This compound is a key reagent in the field of chemical biology, primarily utilized for its ability to form covalent linkages under specific conditions. The aryl azide moiety can be photochemically converted into a highly reactive nitrene, which can insert into C-H and N-H bonds or undergo other reactions to form stable covalent adducts. Concurrently, the fluorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. This dual reactivity allows for a range of applications, from immobilizing biomolecules on surfaces to identifying protein-ligand binding sites.

Physicochemical Properties and Stability

FNAB is an orange, needle-like crystalline solid with a melting point of 52-56°C.[1][2] It is crucial to handle and store this compound with care due to the potential hazards associated with azides, which can be explosive upon exposure to heat, shock, or friction.[3] For laboratory use, it is recommended to store FNAB in the dark at 4°C in a loosely capped bottle.[4] While generally stable under these conditions, it is advisable to prepare it from smaller quantities of starting material.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃FN₄O₂ | [2] |

| Molecular Weight | 182.11 g/mol | [2] |

| Appearance | Orange powder or needles | [1][2] |

| Melting Point | 52-56 °C | [1][2] |

| Storage | 4°C in the dark | [4] |

Synthesis of this compound

FNAB is synthesized from 4-fluoro-3-nitroaniline via a diazotization reaction followed by treatment with sodium azide.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoro-3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice

-

Deionized Water

-

Ether or other suitable organic solvent for extraction

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

-

Petroleum ether for recrystallization

Procedure:

-

In a fume hood, dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated HCl and water with gentle warming.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5°C. Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve sodium azide in cold water.

-

Slowly add the sodium azide solution dropwise to the cold diazonium salt solution. A yellow precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes.

-

Filter the yellow precipitate and wash it thoroughly with ice-cold water.

-

For purification, the crude product can be dissolved in a suitable organic solvent like ether, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent evaporated under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a solvent such as petroleum ether to yield orange, needle-shaped crystals.[4]

Safety Precautions:

-

All steps should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Handle sodium azide with extreme caution as it is highly toxic and can form explosive heavy metal azides.

-

The diazotization reaction should be carefully controlled at low temperatures.

-

The final product is a potentially explosive azide and should be handled with care, avoiding heat, friction, and shock.

Reactivity and Applications

The reactivity of this compound is centered around its two key functional groups: the aryl azide and the activated fluoro-aromatic system.

Photochemical Reactivity: Nitrene Formation and Photoaffinity Labeling

Upon irradiation with UV light (typically around 254-350 nm), the azide group of FNAB undergoes photolysis, losing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can exist in either a singlet or triplet state, with the singlet state being the initial product. The singlet nitrene is highly reactive and can undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an excellent tool for photoaffinity labeling.[4][6]

This photoreactivity is the basis for its use in photoaffinity labeling, a powerful technique to identify and characterize the binding sites of ligands on their biological targets. In a typical photoaffinity labeling experiment, a molecule of interest is modified to include the FNAB moiety. This probe is then incubated with its target biomolecule. Upon UV irradiation, the generated nitrene covalently crosslinks the probe to the target at or near the binding site. Subsequent analysis, often involving proteomics techniques, can then identify the labeled protein and even the specific amino acid residues involved in the interaction.[6][7][8]

Table 2: Quantitative Data on FNAB in Photoaffinity Labeling

| Parameter | Value | Target | Reference(s) |

| Ki (dark) | 0.78 µM | Monoamine Oxidase B (rat brain) | [9] |

| Ki (dark) | 3 µM | Monoamine Oxidase A (rat brain) | [9] |

| Ki (dark) | 2.8 µM | Monoamine Oxidase B (beef liver) | [10] |

Experimental Protocol: Photoaffinity Labeling of a Protein with an FNAB-containing Probe

Materials:

-

Purified target protein in a suitable buffer (e.g., PBS, HEPES).

-

FNAB-derivatized probe molecule.

-

UV lamp (e.g., a hand-held UV lamp or a crosslinking apparatus).

-

Reaction tubes (e.g., microcentrifuge tubes).

-

SDS-PAGE reagents and equipment for analysis.

Procedure:

-

Prepare a solution of the target protein at a suitable concentration in a UV-transparent buffer.

-

Add the FNAB-derivatized probe to the protein solution to the desired final concentration. It is advisable to perform a concentration titration to optimize the labeling efficiency.

-

Incubate the mixture in the dark to allow for binding of the probe to the target protein. The incubation time will depend on the binding kinetics of the specific system.

-

As a negative control, prepare a sample without the probe or with a non-photoreactive analog. A competition control, where a large excess of the unlabeled ligand is added, can also be included to demonstrate the specificity of the labeling.

-

Place the reaction tubes on ice and irradiate with a UV lamp at a specific wavelength and for a defined period. The optimal irradiation time and distance from the UV source should be determined empirically to maximize labeling while minimizing protein damage.

-

After irradiation, the reaction is quenched.

-

Analyze the samples by SDS-PAGE to visualize the covalent crosslinking of the probe to the protein, which will result in a shift in the molecular weight of the protein. The labeled protein can be detected by various methods, such as autoradiography if a radiolabeled probe is used, or by Western blotting if an antibody against the probe or a tag is available.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the FNAB ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-azido and ortho-nitro groups. This allows for facile nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides.[5] This reaction typically proceeds under mild conditions and provides a straightforward method for conjugating FNAB to molecules containing these functional groups.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound (FNAB).

-

Amine-containing compound.

-

A suitable solvent (e.g., ethanol, DMF, DMSO).

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), if necessary.

-

TLC plates for reaction monitoring.

-

Silica gel for column chromatography.

Procedure:

-

Dissolve the amine-containing compound in a suitable solvent.

-

Add a solution of FNAB (typically 1-1.2 equivalents) to the amine solution.

-

If the amine is used as its salt, add a non-nucleophilic base (1-2 equivalents) to liberate the free amine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C).[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.

-

Characterize the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

[3+2] Cycloaddition Reactions

The azide group of FNAB can also participate in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction, often catalyzed by copper(I) (the "click" reaction), is highly efficient, specific, and proceeds under mild, biocompatible conditions. This provides an alternative strategy for bioconjugation where an alkyne-modified molecule can be linked to an FNAB-containing molecule.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

Materials:

-

This compound (FNAB) or a derivative.

-

Alkyne-containing molecule.

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Sodium ascorbate.

-

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

Procedure:

-

Dissolve the alkyne-containing molecule and the FNAB derivative in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

-

In another vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or chromatography. The choice of purification method will depend on the properties of the triazole product.

Summary of Reactivity and Applications

The diverse reactivity of this compound makes it a valuable tool for a wide range of applications in chemical biology, drug discovery, and materials science.

Table 3: Summary of FNAB Reactions and Applications

| Reaction Type | Key Reagents | Product | Key Applications |

| Photochemistry | UV light | Covalent adduct | Photoaffinity labeling, surface functionalization, bioconjugation. |

| SNAr | Amines, thiols, alkoxides | Substituted phenyl azide | Synthesis of photoreactive probes, bioconjugation. |

| [3+2] Cycloaddition | Alkynes, Cu(I) catalyst | Triazole | Bioconjugation ("click" chemistry), synthesis of complex molecules. |

Conclusion

This compound is a powerful and versatile chemical tool with a rich and diverse reactivity profile. Its ability to participate in photo-induced crosslinking, nucleophilic aromatic substitution, and cycloaddition reactions provides researchers with multiple avenues for the covalent modification of biomolecules and materials. By understanding the principles of its reactivity and utilizing the detailed protocols provided in this guide, scientists and drug development professionals can effectively harness the potential of FNAB to advance their research in areas such as target identification, drug design, and the development of novel biomaterials. As with any reactive chemical, appropriate safety precautions must be taken when handling and using this compound.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. This compound - ProChem, Inc. [prochemonline.com]

- 3. diva-portal.org [diva-portal.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. This compound, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoaffinity labeling of beef liver monoamine oxidase-B by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Trajectory of 4-Fluoro-3-nitrophenyl Azide: A Cornerstone in Photoaffinity Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Photo-Induced Covalent Labeling

Photoaffinity labeling (PAL) is a powerful technique in chemical biology and drug discovery that enables the identification and characterization of biological targets of small molecules and other ligands. This method relies on a photochemically reactive group within a ligand that, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate capable of forming a stable covalent bond with its target biomolecule. One of the pioneering reagents in this field is 4-Fluoro-3-nitrophenyl azide (FNPA) , also known by its historical name, 1-fluoro-2-nitro-4-azidobenzene (FNAB).